molecular formula C8H12BrNO3 B13393350 5-(2-Aminoethyl)benzene-1,2,3-triol,hydrobromide CAS No. 20555-57-1

5-(2-Aminoethyl)benzene-1,2,3-triol,hydrobromide

Cat. No.: B13393350
CAS No.: 20555-57-1
M. Wt: 250.09 g/mol
InChI Key: VPLWEZKNOMJHGX-UHFFFAOYSA-N
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Description

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) is a chemical compound with the molecular formula C8H12BrNO3. It is a derivative of benzenetriol, where one of the hydroxyl groups is substituted with a 2-aminoethyl group, and it forms a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3-benzenetriol.

    Substitution Reaction: The hydroxyl group at the 5-position is substituted with a 2-aminoethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.

    Formation of Hydrobromide Salt: The resulting compound is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzenetriol: Lacks the 2-aminoethyl group and hydrobromide salt.

    1,2,4-Benzenetriol: Different substitution pattern on the benzene ring.

    2-Aminoethylbenzenetriol: Similar structure but without the hydrobromide salt.

Uniqueness

1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide is unique due to the presence of both the 2-aminoethyl group and the hydrobromide salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

20555-57-1

Molecular Formula

C8H12BrNO3

Molecular Weight

250.09 g/mol

IUPAC Name

5-(2-aminoethyl)benzene-1,2,3-triol;hydrobromide

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H

InChI Key

VPLWEZKNOMJHGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CCN.Br

Origin of Product

United States

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